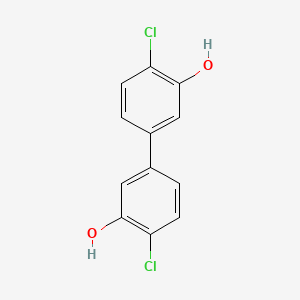
(1,1'-Biphenyl)-3,3'-diol, 4,4'-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is an organic compound with the molecular formula C12H8Cl2O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 3,3’ positions and two chlorine atoms are attached to the 4,4’ positions of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,4’-dichlorobiphenyl is then subjected to hydroxylation using a strong base like sodium hydroxide in the presence of an oxidizing agent such as hydrogen peroxide to introduce the hydroxyl groups at the 3,3’ positions.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding biphenyl derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of biphenylquinones.
Reduction: Formation of biphenyl derivatives without chlorine atoms.
Substitution: Formation of biphenyl derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also interact with hydrophobic pockets in proteins, affecting their function. The compound’s effects are mediated through these molecular interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1’-Biphenyl)-4,4’-diol: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
(1,1’-Biphenyl)-3,3’-diol: Lacks the chlorine atoms at the 4,4’ positions, affecting its chemical behavior.
4,4’-Dichlorobiphenyl: Lacks the hydroxyl groups, leading to different applications and reactivity.
Uniqueness
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
53905-37-6 |
|---|---|
Formule moléculaire |
C12H8Cl2O2 |
Poids moléculaire |
255.09 g/mol |
Nom IUPAC |
2-chloro-5-(4-chloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H |
Clé InChI |
HCMZQOFFKKISQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


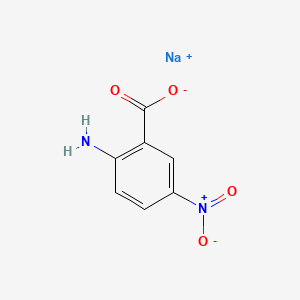
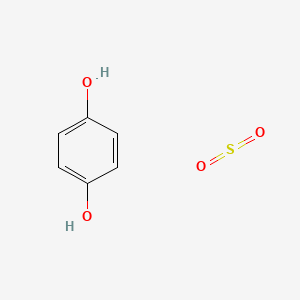
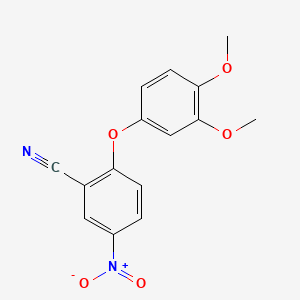
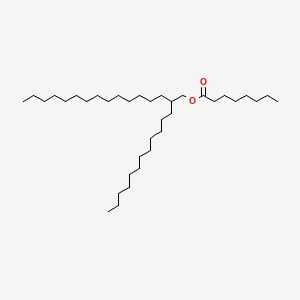

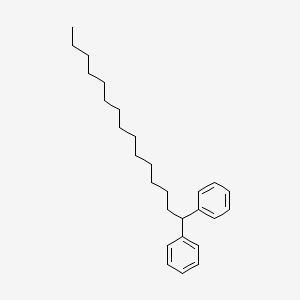
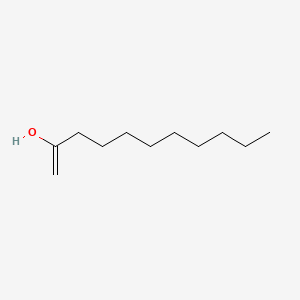

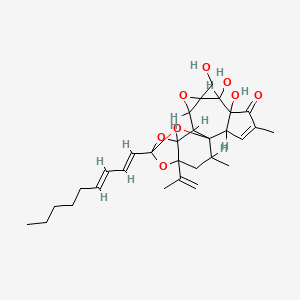
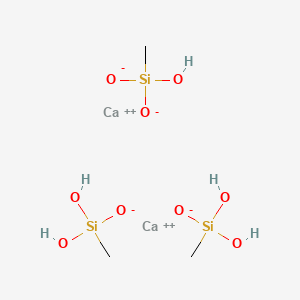

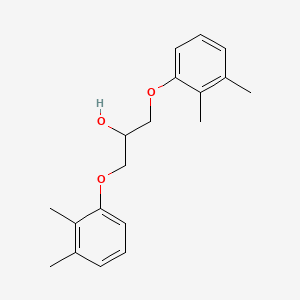
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

